molecular formula C7H6BrN3 B1371213 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1172534-83-6

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1371213
CAS No.: 1172534-83-6
M. Wt: 212.05 g/mol
InChI Key: UCQVGCGVFICPEY-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a tandem reaction mechanism. The reaction conditions typically involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Condensation Reagents: Reagents such as hydrazines and aldehydes are commonly used in condensation reactions.

Major Products Formed

Scientific Research Applications

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for the RORγt receptor and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions modulate various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo[1,2,4]triazolo[1,5-a]pyridine
  • 6-Methoxy-2-(tributylstannyl)pyrimidine
  • 5-Bromo-3-pyridinecarboxaldehyde
  • 5-Bromopyrimidine

Uniqueness

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methyl group on the triazolopyridine ring enhances its reactivity and potential for forming diverse derivatives with significant biological activities .

Properties

IUPAC Name

6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQVGCGVFICPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656837
Record name 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172534-83-6
Record name 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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